molecular formula C22H17N3O B5730515 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5730515
M. Wt: 339.4 g/mol
InChI Key: XNKYREUUHSLSBW-UHFFFAOYSA-N
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Description

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the class of indoloquinoxalines, which are recognized as a valuable planar scaffold for pharmacological activities . This fused heterocyclic system combines structural features of indoles and quinoxalines, making it an aza-analogue of natural alkaloids like cryptolepine and ellipticine, which are known for their biological properties . The planar structure of the indolo[2,3-b]quinoxaline core facilitates intercalation into DNA, a mechanism that is predominantly responsible for its observed biological activities, including cytotoxicity and antiviral effects . The thermal stability of the complex formed between DNA and these derivatives is a key parameter for activity and is influenced by the substituents attached to the core nucleus, such as the 9-methoxy and 6-benzyl groups on this compound . Researchers utilize this indoloquinoxaline template in the design and development of novel molecules for various biological activities . Its primary research applications are in the areas of anticancer and antiviral agent discovery. For instance, highly active derivatives similar to this compound have shown significant multidrug resistance (MDR) modulating activity by acting on ATP-binding cassette (ABC) transporters . Furthermore, related 6H-indolo[2,3-b]quinoxaline compounds have demonstrated high activity against viruses such as herpes simplex virus type 1 (HSV-1) . The incorporation of specific substituents like methoxy groups, as seen in the 9-position of this molecule, is a common strategy in medicinal chemistry to optimize the properties and activity of the core scaffold . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-9-methoxyindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-16-11-12-20-17(13-16)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYREUUHSLSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of 6 Benzyl 9 Methoxy 6h Indolo 2,3 B Quinoxaline

Established Strategies for the Core Indolo[2,3-b]quinoxaline Framework Construction

The construction of the tetracyclic indolo[2,3-b]quinoxaline core has been achieved through several elegant synthetic strategies. These methods provide access to a wide range of derivatives with varying substitution patterns, enabling the exploration of their structure-activity relationships.

Condensation Reactions of Isatin (B1672199) Derivatives with ortho-Phenylenediamines

The most classical and widely employed method for the synthesis of the indolo[2,3-b]quinoxaline core is the condensation reaction between an isatin derivative and an ortho-phenylenediamine. nih.govencyclopedia.pub This acid-catalyzed cyclocondensation reaction is a straightforward and efficient approach to the tetracyclic system.

The reaction is typically carried out in a refluxing acidic solvent, such as glacial acetic acid, which serves as both the solvent and the catalyst. bohrium.com The mechanism involves the initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto the C3-carbonyl group of the isatin, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the indolo[2,3-b]quinoxaline ring system.

The versatility of this method lies in the commercial availability of a wide variety of substituted isatins and ortho-phenylenediamines, allowing for the synthesis of a diverse library of indolo[2,3-b]quinoxaline derivatives with substituents on both the indole (B1671886) and quinoxaline (B1680401) moieties. For instance, the use of a substituted isatin, such as 5-methoxyisatin, would be a key step in the synthesis of a 9-methoxy-indolo[2,3-b]quinoxaline derivative.

Reactant 1Reactant 2ConditionsProductReference(s)
Isatino-PhenylenediamineGlacial Acetic Acid, Reflux6H-Indolo[2,3-b]quinoxaline bohrium.com
5-Nitroisatino-PhenylenediamineAcetic Acid9-Nitro-6H-indolo[2,3-b]quinoxaline rsc.org
Isatin-N-glycosides1,2-DiaminobenzenesNot specified6H-Indolo[2,3-b]quinoxaline-N-glycosides rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald–Hartwig) for Scaffold Construction

Sonogashira Coupling: The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of indolo[2,3-b]quinoxaline derivatives. researchgate.net For example, a one-pot approach involving a Pd-catalyzed Sonogashira-Hagihara C-C cross-coupling reaction between a terminal acetylene and 9-iodo-6H-indolo[2,3-b]quinoxaline has been reported to yield tetracyclic derivatives. nih.gov

Suzuki Coupling: The Suzuki coupling, which involves the reaction of an organoboron compound with an aryl or vinyl halide, has also been applied to the synthesis of the indolo[2,3-b]quinoxaline core. A two-step approach has been developed that involves an initial Suzuki coupling reaction followed by a subsequent annulation via a twofold C-N coupling. researchgate.net This strategy provides a flexible route to various substituted indolo[2,3-b]quinoxalines.

Buchwald–Hartwig Amination: The Buchwald–Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has proven to be a valuable tool in the synthesis of nitrogen-containing heterocycles. A synthetic approach to indolo[2,3-b]quinoxaline derivatives has been developed based on a sequence of a Buchwald–Hartwig cross-coupling followed by an intramolecular oxidative cyclodehydrogenation. This methodology allows for the construction of the indolo[2,3-b]quinoxaline core through the formation of a key C-N bond.

Coupling ReactionKey ReactantsCatalyst SystemProduct TypeReference(s)
SonogashiraTerminal alkyne, 9-iodo-6H-indolo[2,3-b]quinoxalinePd-catalystC-alkynylated indoloquinoxalines nih.gov
SuzukiOrganoboron compound, Aryl halidePd-catalystSubstituted indoloquinoxalines researchgate.net
Buchwald-HartwigAmine, Aryl halidePd-catalystN-arylated precursors for cyclization

Modified Ullmann Protocols for C-N Bond Formation

The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, has been adapted for the synthesis of indolo[2,3-b]quinoxaline derivatives. A modified Ullmann protocol has been reported for the arylamination of 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline with benzylamine as the nucleophile. This reaction, catalyzed by copper(I) iodide (CuI) in DMF, provides a route to further functionalize the indolo[2,3-b]quinoxaline core. nih.gov

Alternative Cyclization and Annulation Strategies

Beyond the classical and metal-catalyzed methods, several alternative cyclization and annulation strategies have been developed for the synthesis of the indolo[2,3-b]quinoxaline framework. These methods often involve unique reaction pathways and provide access to novel derivatives.

One such approach involves an intramolecular oxidative cyclodehydrogenation. This strategy has been used in the final step of a multi-step synthesis to form the tetracyclic ring system. Another innovative method is the reaction of indol-2-ylmethyl carbanions with nitroarenes, which, in the presence of a base and a silylating agent, transforms into indolo[3,2-b]quinoline derivatives, a regioisomer of the target scaffold. While not directly yielding the [2,3-b] isomer, this demonstrates the potential of carbanion chemistry in constructing related fused heterocyclic systems.

Specific Synthetic Pathways for "6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline" and its Direct Precursors

While a direct, single-step synthesis of "this compound" is not explicitly detailed in the reviewed literature, a plausible and strategic synthetic route can be devised based on the established methodologies for the synthesis of related derivatives. The most logical approach would involve a two-step sequence: first, the construction of the 9-methoxy-6H-indolo[2,3-b]quinoxaline core, followed by the introduction of the benzyl (B1604629) group at the N-6 position.

The synthesis of the 9-methoxy-6H-indolo[2,3-b]quinoxaline precursor would likely be achieved through the classical condensation reaction. This would involve the reaction of 5-methoxyisatin with ortho-phenylenediamine in the presence of an acid catalyst, such as acetic acid. The methoxy (B1213986) group on the isatin ring would be carried through the reaction to yield the desired 9-methoxy substituted indolo[2,3-b]quinoxaline.

Strategic Introduction of the 6-Benzyl Moiety

The introduction of the benzyl group at the N-6 position of the 9-methoxy-6H-indolo[2,3-b]quinoxaline core represents the final key step in the synthesis of the target compound. This transformation is typically achieved through an N-alkylation reaction.

The general strategy for the N-alkylation of 6H-indolo[2,3-b]quinoxalines involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. In the case of "this compound", the alkylating agent would be a benzyl halide, such as benzyl bromide or benzyl chloride .

The reaction would likely be carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base serves to deprotonate the N-6 nitrogen of the 9-methoxy-6H-indolo[2,3-b]quinoxaline, generating a nucleophilic anion that then reacts with the benzyl halide in a nucleophilic substitution reaction to form the desired C-N bond.

The synthesis of various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines has been reported through the reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindoles with orthophenylenediamine, which supports the feasibility of this proposed synthetic route.

Regioselective Installation of the 9-Methoxy Group

The regioselective introduction of substituents onto the indolo[2,3-b]quinoxaline skeleton is a cornerstone of its synthetic chemistry. The most prevalent and direct method for achieving substitution on the indole portion of the molecule, such as the 9-methoxy group, is through the careful selection of starting materials.

The classical and widely adopted synthesis of the indolo[2,3-b]quinoxaline core involves the acid-catalyzed condensation of an appropriately substituted isatin (indoline-2,3-dione) with a substituted o-phenylenediamine. benthamscience.comnih.gov To install a methoxy group specifically at the 9-position of the final product, the synthesis must begin with an isatin that bears a methoxy group at the 5-position.

The reaction proceeds as follows: 5-methoxyisatin is condensed with o-phenylenediamine in a suitable solvent, typically a high-boiling point solvent like glacial acetic acid, under reflux conditions. benthamscience.comresearchgate.net This approach ensures that the methoxy group is unambiguously positioned at C-9 in the resulting indolo[2,3-b]quinoxaline ring system. Subsequent N-benzylation at the indole nitrogen (N6) position yields the target compound.

Table 1: Starting Materials for Regioselective Synthesis of 9-substituted Indolo[2,3-b]quinoxalines

Desired Product Substituent (Position 9) Required Isatin Precursor (Position 5) Required o-Phenylenediamine Precursor
9-Methoxy 5-Methoxyisatin o-Phenylenediamine
9-Bromo 5-Bromoisatin o-Phenylenediamine
9-Methyl 5-Methylisatin o-Phenylenediamine

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yields and purity in the synthesis of this compound and its analogues is critical. Research has focused on optimizing several reaction parameters, including the choice of catalyst, solvent, and reaction conditions.

Traditional methods often require harsh conditions, such as high temperatures and strong acids, with long reaction times. nih.gov Modern approaches have sought to improve efficiency and sustainability. One significant advancement is the use of heterogeneous catalysts. For instance, molybdophosphovanadates supported on alumina have been shown to effectively catalyze the condensation of o-phenylenediamine and benzyl at room temperature, achieving yields of up to 92%. nih.gov This method offers advantages such as mild reaction conditions and catalyst recyclability.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. unav.edu

The optimization of reaction parameters is summarized in the table below.

Table 2: Optimization of Reaction Conditions for Indolo[2,3-b]quinoxaline Synthesis

Parameter Conventional Method Optimized Method Advantage of Optimization
Catalyst Strong acids (e.g., Acetic Acid) Heterogeneous catalysts (e.g., Alumina-supported heteropolyoxometalates) nih.gov Mild conditions, catalyst reusability.
Temperature High (Reflux) nih.gov Room Temperature nih.gov or Microwave Irradiation udayton.edu Reduced energy consumption, shorter reaction times, potentially fewer side products.
Solvent Acetic Acid, Ethanol nih.gov Toluene nih.gov, or solvent-free conditions nih.gov Milder conditions, reduced waste.
Reaction Time Several hours to over a day nih.govudayton.edu Minutes to a few hours nih.govnih.gov Increased throughput and efficiency.

| Yield | Moderate to good | Good to excellent (up to 95%) nih.gov | Improved process efficiency. |

Strategies for Regioselective Functionalization and Analogue Synthesis

The synthesis of analogues of this compound is driven by the need to explore structure-activity relationships. researchgate.net Regioselective functionalization allows for precise modifications at specific sites on the heterocyclic core.

Modifications at the Indole Nitrogen (N6) Position

The indole nitrogen (N6) is a common site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties. The synthesis of N-substituted 6H-indolo[2,3-b]quinoxalines can be achieved through several methods.

A primary route involves the alkylation of the parent 6H-indolo[2,3-b]quinoxaline. For example, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized from the corresponding 6-(2-bromoethyl) intermediate. researchgate.net Another powerful, one-pot method involves the Ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, which provides an efficient route to various N-substituted derivatives with yields up to 94%. nih.govbohrium.com This reaction proceeds through a double C-N bond formation, creating the indole ring system with the N-substituent already in place. nih.gov

Substituent Effects on the Quinoxaline Ring System

Modifying the quinoxaline portion of the molecule can significantly impact its electronic properties and biological activity. nih.gov Substituents on this ring system can be introduced by starting with a substituted o-phenylenediamine during the initial condensation reaction. For example, condensing an isatin with a 4,5-disubstituted-1,2-phenylenediamine derivative leads to indolo[2,3-b]quinoxalines with substituents at the 2- and 3-positions. researchgate.net

The nature of these substituents—whether electron-donating or electron-withdrawing—influences the molecule's reduction-oxidation potentials. researchgate.net For instance, introducing electron-donating groups like tert-butyl can lower the reduction potential, a desirable property for applications in materials science such as nonaqueous redox flow batteries. acs.org Conversely, electron-withdrawing groups on the aromatic ring can make it more electron-deficient and speed up certain reactions. udayton.edu

Derivatization of the Benzyl Moiety

The benzyl group at the N6 position offers another site for synthetic modification. The aromatic ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. evitachem.com This enables the synthesis of a library of compounds where the electronic and steric properties of the N-benzyl group are systematically varied. For instance, starting with substituted benzyl bromides during the N-alkylation of the 9-methoxy-6H-indolo[2,3-b]quinoxaline core would yield analogues with modified benzyl groups.

Synthesis of Fused and Polycyclic Indolo[2,3-b]quinoxaline Derivatives

Expanding the indolo[2,3-b]quinoxaline core by fusing additional rings creates complex polycyclic systems with unique properties. Several strategies have been developed to construct these larger architectures.

One approach involves transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Sonogashira cross-coupling of 2,3-dichloroquinoxalines with terminal alkynes can be used to build precursors for more complex, fused systems. researchgate.net Another method involves a one-pot, double reduction, double cyclization, and isomerization sequence to create 6H-indolo[2,3-b]quinolines from suitably substituted precursors. nih.gov PhI(OAc)2-mediated ring expansion has also been employed to generate hydroxylated polycyclic pyrrolo/indolo[1,2-a]quinoxaline-fused lactam derivatives from spiro-fused quinoxalines. acs.org These advanced methods provide access to novel, densely functionalized polycyclic structures based on the indolo[2,3-b]quinoxaline scaffold. researchgate.netnih.gov

Green Chemistry Approaches in Indolo[2,3-b]quinoxaline Synthesis

In alignment with the principles of green chemistry, significant research has been directed towards developing environmentally benign and sustainable methods for the synthesis of indolo[2,3-b]quinoxalines and related scaffolds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes, which often rely on harsh conditions and toxic solvents.

Key green methodologies that have been successfully applied include the use of alternative energy sources like microwave and ultrasound irradiation, the application of recyclable and non-toxic catalysts, and the utilization of environmentally friendly solvents such as water and ethanol, or even solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. e-journals.in In the context of indolo[2,3-b]quinoxaline synthesis, microwave-assisted methods have been effectively employed for the key condensation reaction between o-phenylenediamines and indoline-2,3-diones (isatins). benthamscience.comresearchgate.net This technology provides a rapid and efficient pathway to the core heterocyclic structure. For instance, a series of quinoxaline derivatives, including 6H-indolo[2,3-b]quinoxaline, have been synthesized by the condensation of various diamines and dicarbonyls under microwave heating in DMSO, achieving excellent yields in just a few minutes. e-journals.in This approach is noted for being safer, cleaner, and environmentally benign. e-journals.in Similarly, efficient protocols for synthesizing derivatives like 5,6-dihydroindolo[1,2-a]quinoxalines have been developed using copper-catalyzed intramolecular N-arylation under microwave conditions, affording products in high yields within an hour. nih.gov

Ultrasound-Assisted (Sonochemical) Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally safer alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been successfully used for the synthesis of various indolo[2,3-b]quinoline and quinoxaline derivatives. nih.goveurekaselect.com For example, a rapid, one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines was achieved via a copper-catalyzed reaction under ultrasound irradiation, significantly reducing the reaction time compared to silent conditions. nih.gov Another notable application is a three-component reaction for synthesizing indolo[1,2-a]quinoxaline derivatives using the recyclable catalyst Amberlyst-15, where ultrasound was found to be crucial for the reaction's success. researchgate.net

Application of Green Catalysts and Solvents

A core tenet of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. In the synthesis of quinoxalines, this has been achieved through the use of novel catalytic systems and eco-friendly media.

Visible-Light Photoredox Catalysis : An innovative and atom-economical strategy involves the use of visible light and an inexpensive organo-photoredox catalyst, such as Rose Bengal. researchgate.net This method allows for the synthesis of quinoxaline derivatives at room temperature under transition-metal-free conditions, representing a highly energy-efficient process. researchgate.net

Supramolecular Catalysis in Water : The use of β-cyclodextrin as a supramolecular catalyst in water has been developed for the synthesis of indeno[1,2-b]quinoxaline derivatives. mdpi.com This method is mild, simple, and less toxic, with the added benefit that the β-cyclodextrin catalyst can be recovered and reused without a loss of activity. mdpi.com

Recyclable and Solid Acid Catalysts : Various solid catalysts, which are easily separable and reusable, have been employed. These include sulfated polyborate for solvent-free synthesis ias.ac.in, alumina-supported heteropolyoxometalates nih.gov, and nanocrystalline titania-based sulfonic acid. encyclopedia.pub These catalysts often allow reactions to proceed under mild conditions, such as at room temperature. nih.govencyclopedia.pub

Green Solvents : The replacement of volatile organic compounds with greener solvents is a key focus. Water mdpi.comrsc.org, ethanol rsc.org, polyethylene glycol (PEG) researchgate.net, and glycerol ias.ac.in have all been used as effective and environmentally benign reaction media for quinoxaline synthesis.

Catalyst-Free and Solvent-Free Methodologies

The ideal green synthesis minimizes auxiliary substances altogether. Several catalyst-free and solvent-free protocols have been developed. Reactions can be performed by simply heating or grinding the reactants together, sometimes with the aid of microwave irradiation. e-journals.in For example, a catalyst-free protocol for synthesizing quinoxaline derivatives has been reported by refluxing o-phenylenediamine and phenacyl bromide in ethanol, a green solvent. rsc.org In another approach, trifluoroacetic acid (TFA) alone, acting as both solvent and promoter, was found to be effective for the metal-free intramolecular cyclization of specific quinoxaline precursors. rsc.org These methods offer significant advantages in terms of reduced waste, cost-effectiveness, and simplified product work-up procedures. psgcas.ac.in

Interactive Data Table: Green Synthetic Approaches to Indolo[2,3-b]quinoxalines and Related Compounds

MethodReactantsCatalyst/ConditionsSolventTimeYield (%)
Microwave-Assistedo-Phenylenediamine + IsatinMicrowave Irradiation (160 W)DMSO3.5 min87
Ultrasound-Assisted3-Alkynyl-2-chloroquinoxalines + t-Butyl sulfinamideCu(OAc)₂ / UltrasoundDMF15-30 min65-85
Visible-Light CatalysisPhenyl-1,2-diamines + 1,2-DicarbonylsRose Bengal / Blue LEDAqueous Medium1-2 hHigh
Supramolecular Catalysiso-Phenylenediamine + 2-Indanoneβ-CyclodextrinWater8 h85
Solid Acid Catalysto-Phenylenediamine + BenzilSulfated PolyborateSolvent-Free10-15 min90-96
Catalyst-Freeo-Phenylenediamine + Phenacyl bromideRefluxEthanol1 h70-85

Structure Activity Relationship Sar Studies and Rational Molecular Design of 6 Benzyl 9 Methoxy 6h Indolo 2,3 B Quinoxaline Analogs

Systematic Investigation of Substituent Effects on Bioactivity Profiles

The bioactivity of 6H-indolo[2,3-b]quinoxaline derivatives is profoundly influenced by the substituents attached to the core structure. These modifications can affect the molecule's electronic properties, steric profile, and ability to interact with biological targets, thereby modulating its potency and selectivity.

A study by Moorthy et al. (2010) synthesized a series of 6H-indolo[2,3-b]quinoxaline derivatives and evaluated their cytotoxic activity against the human leukemia (HL-60) cell line. researchgate.nettandfonline.comnih.gov The results of this study highlight the significant role that substituents on the indoloquinoxaline core play in determining the anticancer potential of these compounds. tandfonline.com The following table summarizes the cytotoxic activity of some of these analogs.

Compound IDR1R2R3IC50 (µM) against HL-60
IDQ-1HHH>100
IDQ-2HCOOHH>100
IDQ-3HHBr>100
IDQ-4HHNO265.4
IDQ-5HCONH2H1.2
IDQ-6C2H5HH2.5
IDQ-7HHBr>100
IDQ-8C2H5HBr98.5
IDQ-9HHOCH3>100
IDQ-10HHN(CH3)21.5
IDQ-11HHN-piperidino1.1
IDQ-12HHN-pyrrolidino2.5
IDQ-13HHN-morpholino1.8
IDQ-14HHN(C2H5)21.3
Cisplatin---1.0
5-Fluorouracil---0.8

While the specific compound "6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline" is not explicitly detailed in the available research, the influence of a methoxy (B1213986) group at the 9-position can be inferred from studies on related analogs. In the aforementioned study by Moorthy et al., the compound with a methoxy group at the 9-position (IDQ-9, R3=OCH3) exhibited low cytotoxicity (IC50 > 100 µM) against the HL-60 cell line. tandfonline.com This suggests that, in this particular series, a methoxy group at this position is not conducive to potent anticancer activity.

In contrast, other substitutions at the 9-position, such as amino derivatives (IDQ-10 to IDQ-14), resulted in significantly higher cytotoxicity. tandfonline.com This indicates that the electronic and steric properties of the substituent at the 9-position are critical for biological activity. A methoxy group is an electron-donating group, which could influence the electronic distribution of the planar ring system and its interaction with DNA. However, the superior activity of the amino-substituted analogs suggests that factors such as hydrogen bonding potential or the ability to carry a positive charge at physiological pH might be more important for potent bioactivity in this context. Further comparative studies are needed to fully elucidate the specific role of the 9-methoxy group in the biological interactions of this class of compounds.

The substituent at the 6-position of the 6H-indolo[2,3-b]quinoxaline core is crucial as it can influence the molecule's orientation when interacting with its biological target and can also affect its physicochemical properties, such as solubility and membrane permeability. researchgate.netnih.gov While specific studies on the 6-benzyl group's influence on receptor binding and cellular uptake for the title compound are limited, general principles of SAR can be applied.

The introduction of a benzyl (B1604629) group at the N6 position adds a bulky, lipophilic moiety to the molecule. This can enhance hydrophobic interactions with the target, potentially leading to stronger binding. The aromatic ring of the benzyl group can also engage in π-π stacking interactions with aromatic residues in a protein binding pocket or with DNA bases. researchgate.net

Modifications to the core indolo[2,3-b]quinoxaline structure have been shown to significantly impact bioactivity. The planarity of the tetracyclic system is generally considered essential for its DNA intercalating ability. researchgate.net Any modification that disrupts this planarity would likely lead to a decrease in this mode of action.

Substitutions on the benzene (B151609) and indole (B1671886) rings of the core can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, which in turn can affect its interaction with DNA or protein targets. The position of these substituents is also critical, as demonstrated by the varying activities of different positional isomers in various studies. nih.gov

Furthermore, the fusion of additional rings to the core or the replacement of the indole nitrogen with other heteroatoms can lead to novel analogs with potentially different biological targets and activity profiles. nih.gov These modifications underscore the versatility of the indolo[2,3-b]quinoxaline scaffold as a template for the design of new bioactive molecules. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For a series of 6H-indolo[2,3-b]quinoxaline analogs with known anticancer activity, a pharmacophore model could be developed to guide the design of new, more potent compounds.

While a specific pharmacophore model for this compound has not been reported in the available literature, the general features of a DNA intercalator pharmacophore can be considered. This would typically include a planar aromatic system, which is the indoloquinoxaline core, and potentially hydrogen bond donors and acceptors or charged groups that can interact with the DNA backbone. The substituents at the 6- and 9-positions would be key features in such a model, and their optimal properties (e.g., size, lipophilicity, hydrogen bonding capacity) could be defined based on the activities of a training set of known compounds.

Structure-Based Drug Design (SBDD) for Specific Biological Targets

Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and selectivity. drugbank.comnih.gov While DNA is a primary target for many indolo[2,3-b]quinoxaline derivatives, these compounds have also been investigated as inhibitors of other targets, such as kinases.

For instance, if this compound were to be developed as a kinase inhibitor, its binding mode within the ATP-binding site of the target kinase would be investigated using molecular docking simulations. nih.gov These studies would help to understand the key interactions between the compound and the amino acid residues of the kinase. Based on this information, modifications to the 6-benzyl and 9-methoxy groups, as well as other positions on the indoloquinoxaline core, could be proposed to enhance binding affinity and selectivity. The planarity of the core would allow it to form favorable stacking interactions with aromatic residues in the binding pocket, while the substituents could be designed to form specific hydrogen bonds or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.nettandfonline.comnih.gov This allows for the prediction of the activity of novel, unsynthesized compounds and provides insights into the molecular features that are important for bioactivity.

In the study by Moorthy et al. (2010), a QSAR analysis was performed on a series of 14 6H-indolo[2,3-b]quinoxaline derivatives with cytotoxic activity against the HL-60 human leukemia cell line. researchgate.nettandfonline.com The best QSAR model derived from this study suggested that the cytotoxic potency of these compounds could be increased by incorporating cyclic substituents or substituents with primary carbon atoms. researchgate.nettandfonline.comnih.gov

The model was developed using multiple linear regression and was validated for its statistical significance and predictive potential. tandfonline.com Such models can be used to guide the design of new analogs of this compound with potentially enhanced anticancer activity by selecting substituents that fit the derived QSAR model.

Development and Validation of Predictive QSAR Models

The development of predictive QSAR models is a crucial step in understanding the relationship between the chemical structure of a compound and its biological activity. For the 6H-indolo[2,3-b]quinoxaline scaffold, a notable QSAR study was conducted on a series of 14 derivatives to model their cytotoxic activity against the human leukemia (HL-60) cell line. tandfonline.com

The process involved calculating various molecular descriptors for each of the 14 compounds in the dataset. tandfonline.com The cytotoxic activity was expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth. tandfonline.com Using multiple linear regression (MLR) analysis, several QSAR models were generated to correlate the molecular descriptors with the observed cytotoxic activity. tandfonline.com

The statistical validity and predictive power of these models were rigorously assessed. The best QSAR model was selected based on several statistical parameters. This model demonstrated a strong correlation between the selected molecular descriptors and the cytotoxic potency of the 6H-indolo[2,3-b]quinoxaline derivatives. tandfonline.com

Table 1: Statistical Parameters of the Best QSAR Model for 6H-indolo[2,3-b]quinoxaline Derivatives

ParameterValueDescription
0.87Coefficient of determination, indicating a good fit of the model to the data.
0.79Cross-validated correlation coefficient, indicating good predictive ability.
Number of Descriptors 2The model is based on two key molecular descriptors.

This data is based on a QSAR study of 14 related 6H-indolo[2,3-b]quinoxaline derivatives.

Interpretation of Molecular Descriptors and Their Correlation with Activity

The interpretation of the molecular descriptors used in the validated QSAR model provides critical insights into the structural features that influence the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline analogs. The best model identified two key descriptors that significantly correlated with the biological activity. researchgate.net

Table 2: Molecular Descriptors and Their Correlation with Cytotoxic Activity

DescriptorNameCoefficient SignInterpretation for Increased Activity
nCIC Number of RingsPositiveAn increase in the number of rings in the molecule is associated with higher cytotoxic potency.
nCp Number of Primary Carbon AtomsPositiveAn increase in the number of primary carbon atoms in the molecule is associated with higher cytotoxic potency.

This data is based on a QSAR study of 14 related 6H-indolo[2,3-b]quinoxaline derivatives. researchgate.net

The positive coefficient for the nCIC descriptor suggests that incorporating additional cyclic substituents into the 6H-indolo[2,3-b]quinoxaline scaffold could enhance its cytotoxic effects. researchgate.netresearchgate.net This may be due to improved intercalation with DNA, a common mechanism of action for this class of compounds. tandfonline.com

Similarly, the positive coefficient for the nCp descriptor indicates that increasing the number of primary carbon atoms is beneficial for activity. researchgate.net This suggests that the presence of specific types of alkyl or substituted alkyl groups could lead to more potent analogs. researchgate.netresearchgate.net

Application of QSAR for Guided Analogue Design

The insights gained from the predictive QSAR models serve as a valuable guide for the rational design of new 6H-indolo[2,3-b]quinoxaline analogs with potentially enhanced cytotoxic potency. researchgate.net The established correlation between specific molecular descriptors and biological activity allows for a more focused and efficient drug discovery process, reducing the need for extensive trial-and-error synthesis and screening. tandfonline.com

Based on the interpretation of the molecular descriptors, the following strategies can be employed for the guided design of new analogs:

Introduction of Cyclic Substituents: The QSAR model strongly suggests that adding cyclic moieties to the core structure is a promising approach to increase cytotoxicity. researchgate.netresearchgate.net This could involve fusing additional rings to the quinoxaline (B1680401) or indole portions of the molecule or adding cyclic substituents at various positions.

Incorporation of Primary Carbons: The model also points to the importance of primary carbon atoms. researchgate.netresearchgate.net This could be achieved by introducing substituents with terminal methyl groups or other functionalities that increase the count of primary carbons.

By applying these principles, medicinal chemists can design and synthesize new derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold with a higher probability of exhibiting significant cytotoxic activity. researchgate.net This rational approach, grounded in the statistical findings of QSAR studies, accelerates the development of novel anticancer drug candidates. tandfonline.com

Mechanistic Elucidation of Biological Activities Associated with 6 Benzyl 9 Methoxy 6h Indolo 2,3 B Quinoxaline in Model Systems

Anticancer Activity and Associated Mechanisms in Cellular Models

No specific studies were identified that investigated the anticancer activity or associated mechanisms of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline . Research on other compounds within the indoloquinoxaline class has established a general profile of anticancer activity, which is often attributed to their planar structure allowing for interaction with biological macromolecules.

Induction of Apoptosis Pathways (e.g., caspase activation, mitochondrial modulation)

There is no specific information available on the ability of This compound to induce apoptosis. Generally, some quinoxaline-containing compounds have been shown to trigger programmed cell death by disrupting the mitochondrial membrane potential, which can lead to the release of pro-apoptotic factors and subsequent caspase activation. The process of apoptosis often involves the activation of initiator caspases, such as caspase-9, which are released from the mitochondria, and executioner caspases that carry out the dismantling of the cell. However, no studies have specifically linked this mechanism to This compound .

Cell Cycle Arrest Analysis and Regulation of Checkpoints

Data regarding the effect of This compound on cell cycle progression or checkpoint regulation is not present in the available literature. Other related heterocyclic compounds, such as indolopyrrolocarbazole analogs, have been found to arrest cancer cells in the G2 phase of the cell cycle, preventing their entry into mitosis, often by modulating the activity of key regulators like cyclin-dependent kinase 1 (CDK1).

DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many planar, fused heterocyclic compounds of the 6H-indolo[2,3-b]quinoxaline family is DNA intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. The stability of the complex formed between the indoloquinoxaline derivative and DNA is a critical factor for its biological activity. While this is a common mechanism for the class, specific studies confirming that This compound acts as a DNA intercalator or topoisomerase inhibitor are absent. It is noteworthy that some derivatives in this class have been found to be poor inhibitors of topoisomerase II.

Targeting of Kinases and Other Signal Transduction Proteins

No studies have been identified that demonstrate the targeting of specific kinases or other signal transduction proteins by This compound . The broader quinoxaline (B1680401) scaffold has been utilized to design inhibitors for various kinases, such as Pim-1/2 kinases, which are involved in cancer cell proliferation and survival. Additionally, certain 6H-indolo[2,3-b]quinoxaline derivatives have been investigated as inhibitors of the SHP1 enzyme. However, these findings are not directly applicable to the specific compound .

Inhibition of Cellular Proliferation and Cytotoxicity in Specific Cancer Cell Lines (e.g., HL-60)

Specific data on the cytotoxic or anti-proliferative effects of This compound against any cancer cell line, including the human leukemia cell line HL-60, is not available in the reviewed literature.

Antiviral Activity and Mechanisms against Viral Replication

There is no available research detailing the antiviral properties or mechanisms of This compound . The 6H-indolo[2,3-b]quinoxaline scaffold is known to be a source of compounds with potential antiviral activity. The proposed antiviral mechanisms for this class of compounds often relate to their ability to intercalate into viral DNA or RNA, thereby inhibiting replication. Furthermore, some derivatives have been shown to act as potent inducers of interferons, which are key components of the innate immune response to viral infections.

Inhibition of Viral DNA/RNA Synthesis

The primary antiviral mechanism associated with indolo[2,3-b]quinoxaline derivatives is the inhibition of viral nucleic acid synthesis, which is largely attributed to their ability to intercalate into the DNA helix. researchgate.netnih.gov This process involves the insertion of the planar indolo[2,3-b]quinoxaline moiety between the base pairs of the viral DNA. This intercalation is thought to disrupt the normal functions of enzymes crucial for replication and transcription, such as DNA and RNA polymerases. By altering the structure of the DNA template, the compound can effectively halt the synthesis of new viral genetic material and messenger RNA, thereby inhibiting viral proliferation. While direct studies on this compound are limited, the established mechanism for the parent scaffold strongly suggests a similar mode of action. researchgate.net

Interference with Viral Entry or Assembly

Beyond the inhibition of nucleic acid synthesis, some quinoxaline derivatives have been shown to interfere with the initial stages of viral infection, such as viral entry into host cells. Research on certain quinoxaline compounds has indicated that they can interact with viral capsid proteins, for instance, the VP1 protein of enteroviruses. nih.gov This interaction can prevent the virus from successfully attaching to and entering the host cell, thus blocking the infection at its outset. Additionally, some 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been identified as potent interferon inducers. nih.gov Interferons are signaling proteins that play a critical role in the innate immune response to viral infections by activating various antiviral defense mechanisms within host cells, which can interfere with viral replication and assembly.

Antimicrobial Activity and Mechanisms

This compound is part of a class of compounds that has demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, and antiparasitic effects. evitachem.comnih.gov The mechanisms underlying these activities are multifaceted and target fundamental cellular processes in microorganisms.

Disruption of Bacterial Cell Wall/Membrane Integrity

One of the proposed antibacterial mechanisms for quinoxaline-based compounds involves the disruption of the bacterial cell membrane's structural integrity. nih.gov This can lead to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. While this mechanism has been investigated for some quinoxaline derivatives, further research is needed to specifically confirm this for this compound.

Inhibition of Microbial DNA-directed RNA Synthesis

A significant body of evidence points to the inhibition of microbial DNA-directed RNA synthesis as a key antibacterial mechanism for quinoxaline compounds. researchgate.net Similar to their antiviral action, these compounds are thought to intercalate into bacterial DNA. This interaction can obstruct the function of bacterial RNA polymerase, the enzyme responsible for transcribing DNA into RNA, thereby halting protein synthesis and arresting bacterial growth.

Specific Mechanisms against Mycobacterium tuberculosis

Quinoxaline derivatives have emerged as a promising class of agents against Mycobacterium tuberculosis. nih.govnih.gov Several potential mechanisms of action have been proposed. One key target is the InhA enzyme, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Another potential target is DNA gyrase, an enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription in bacteria. mdpi.com Some quinoxaline derivatives have been suggested to inhibit this enzyme. Furthermore, interference with mycolic acid biosynthesis, in general, has been observed with compounds affecting the ultrastructure of M. tuberculosis. scispace.com

Table 1: Investigated Antimicrobial Mechanisms of Quinoxaline Derivatives

Mechanism Target Organism(s) Observed Effect Reference(s)
Disruption of Cell Membrane Integrity Bacteria Leakage of intracellular components nih.gov
Inhibition of DNA-directed RNA Synthesis Bacteria Halting of protein synthesis researchgate.net
Inhibition of InhA Enzyme Mycobacterium tuberculosis Disruption of mycolic acid synthesis researchgate.net

Anti-inflammatory and Antioxidant Activity Mechanisms

In addition to their antimicrobial properties, indolo[2,3-b]quinoxaline derivatives have been investigated for their anti-inflammatory and antioxidant activities. nih.gov The underlying mechanisms are thought to involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species (ROS).

The anti-inflammatory effects of some quinoxaline derivatives have been linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.govresearchgate.net These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, these compounds can reduce the inflammatory response.

The antioxidant activity of this class of compounds is likely due to their ability to act as radical scavengers. The electron-rich nature of the indolo[2,3-b]quinoxaline ring system may allow it to donate electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is a key contributor to inflammation and cellular damage, so the antioxidant properties of these compounds are closely linked to their anti-inflammatory effects.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Modulation of Neurological Pathways (e.g., receptor interaction)

Direct empirical studies elucidating the specific interactions of this compound with neurological pathways or receptors are not extensively available in the current scientific literature. The primary focus of research on the indolo[2,3-b]quinoxaline scaffold has historically been its potent anticancer and antiviral activities, which are largely attributed to its ability to intercalate with DNA. nih.gov However, an examination of the broader class of indolo[2,3-b]quinoxalines and their synthetic precursors suggests a potential for activity within the central nervous system that warrants further investigation.

The synthesis of the 6H-indolo[2,3-b]quinoxaline core often involves the condensation of an isatin (B1672199) (1H-indole-2,3-dione) derivative with o-phenylenediamine. bohrium.combenthamscience.com Notably, isatin and its derivatives have been the subject of considerable research in neuropharmacology and have demonstrated a range of activities related to neurological pathways. Isatin itself is an endogenous monoamine oxidase (MAO) inhibitor and has been shown to interact with benzodiazepine receptors. researchgate.net This intrinsic activity of the precursor molecule raises the possibility that the resulting indolo[2,3-b]quinoxaline structures may retain or possess modified neurological effects.

Derivatives of isatin have been explored for several neurological applications, as detailed in the table below, indicating that the foundational chemical structure has the potential to modulate key neurological targets.

Table 1: Investigated Neurological Activities of Isatin Derivatives

Neurological Activity Research Findings
Anticonvulsant Certain isatin derivatives have shown promise in preclinical models of epilepsy.
Antianxiety (Anxiolytic) Studies have indicated that some isatin analogues may produce anxiolytic effects.
Antipsychoactive The potential for isatin-based compounds to modulate psychotic symptoms has been explored.
Monoamine Oxidase (MAO) Inhibition Isatin is a known inhibitor of MAO, an enzyme critical in the metabolism of neurotransmitters.
Benzodiazepine Receptor Binding Isatin has been identified as a ligand for benzodiazepine receptors, suggesting a role in GABAergic neurotransmission.

While the biological activity of the final this compound is a result of the entire molecular structure, the established neuropharmacological profile of its isatin precursor provides a rationale for future investigations into its potential effects on neurological pathways. The planar, heterocyclic system of the indolo[2,3-b]quinoxaline core is known to interact with biological macromolecules, and it is plausible that this interaction extends beyond DNA to include protein targets such as receptors and enzymes within the central nervous system. However, without direct experimental evidence, any such potential remains speculative.

Computational and Theoretical Investigations of 6 Benzyl 9 Methoxy 6h Indolo 2,3 B Quinoxaline

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the 6H-indolo[2,3-b]quinoxaline scaffold, to which 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline belongs, molecular docking has been instrumental in identifying potential protein targets and understanding binding interactions. researchgate.netresearchgate.net

Virtual screening of large compound libraries against biological targets is a common application. For instance, derivatives of the parent 6H-indolo[2,3-b]quinoxaline structure have been investigated for their potential as anticancer agents, with studies targeting receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govpsgcas.ac.in The primary mechanism of action for many compounds in this family is DNA intercalation, where the planar structure of the indoloquinoxaline core slots between the base pairs of DNA. nih.govresearchgate.netresearchgate.net

Docking studies on related indolo[2,3-b]quinoxaline derivatives have provided insights into their interaction profiles with various biological macromolecules. For example, docking simulations have been used to elucidate a plausible mechanism for the antimycobacterial activity of amine derivatives of 6H-indolo[2,3-b]quinoxaline. researchgate.net Similarly, studies on other quinoxaline (B1680401) derivatives have identified key interactions within the ATP-binding site of protein kinases like EGFR. nih.gov The binding modes typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the planar aromatic core of the ligand and amino acid residues in the target protein's active site.

Table 1: Representative Ligand-Protein Interactions for Indoloquinoxaline Scaffolds
Derivative ClassProtein TargetKey Interacting ResiduesPrimary Interaction TypePotential Activity
6H-indolo[2,3-b]quinoxaline aminesMycobacterium tuberculosis targetNot specifiedNot specifiedAntimycobacterial researchgate.net
Benzyl (B1604629) indenoquinoxalinesEGFR Tyrosine Kinase (4HJO)Not specifiedEffective bindingAnticancer psgcas.ac.in
6H-indolo[2,3-b]quinoxaline derivativesSHP1 PTP enzymeNot specifiedIrreversible bindingEnzyme inhibition rsc.org
Fused 6H-indolo[2,3-b]quinoxalinesDNAGC-rich minor grooveIntercalationAnticancer, Antiviral nih.govresearchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the binding free energy of the ligand-receptor complex. These scores are used to rank different compounds and predict their potential potency. Studies on various quinoxaline derivatives targeting EGFR have shown a good correlation between calculated binding energies from in-silico studies and experimentally determined IC50 values. nih.gov The orientation of the substituent groups, such as the benzyl and methoxy (B1213986) groups on the 6H-indolo[2,3-b]quinoxaline core, plays a critical role. The thermal stability of the complex formed between 6H-indolo[2,3-b]quinoxaline derivatives and DNA, a key parameter for their biological activity, is highly dependent on the type and orientation of these side chains. nih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This technique simulates the movements and interactions of atoms and molecules, providing deeper insights into the stability of the complex and the conformational changes that may occur upon binding.

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function or inhibition. MD simulations can track these changes in both the ligand and the receptor. For a flexible molecule like this compound, simulations can explore the accessible conformations of the benzyl group when bound within a protein's active site, helping to rationalize structure-activity relationships.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. scispace.comias.ac.in These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior.

DFT calculations have been applied to quinoxaline derivatives to determine their electronic properties and support experimental findings. psgcas.ac.in These calculations can predict parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) is used to investigate electronic transitions and can predict theoretical UV-Vis spectra. scispace.com For quinoxaline derivatives, TD-DFT calculations have been used to understand intramolecular electronic transitions, which are often responsible for their photophysical properties. scispace.com

Table 2: Example of Calculated Quantum Chemical Properties for a Quinoxalinone Derivative (Illustrative)
ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-2.5 eVElectron-accepting ability
Energy Gap (ΔE)3.7 eVChemical reactivity and stability
Dipole Moment4.5 DebyePolarity and intermolecular interactions
Major Electronic Transition (TD-DFT)~415 nm (n→π*)Corresponds to UV-Vis absorption scispace.com

Note: The values in this table are illustrative for a related quinoxalinone compound and are intended to demonstrate the type of data generated from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels

No published data were found regarding the specific Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or energy level calculations for this compound. While computational studies, such as those using Density Functional Theory (DFT), have been performed on related indolo[2,3-b]quinoxaline derivatives to determine their electronic properties, these findings cannot be directly extrapolated to the titled compound.

Prediction of Spectroscopic Properties Relevant to Electronic Applications

There is no available research that computationally predicts the spectroscopic properties of this compound for electronic applications.

Understanding Charge Transfer Characteristics

A detailed computational analysis of the intramolecular charge transfer (ICT) characteristics for this compound is not present in the current scientific literature.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Specific in silico ADMET predictions and pharmacokinetic modeling for this compound have not been published. While computational tools are frequently used to predict these properties for novel compounds, the results for this particular molecule are not publicly available.

Prediction of Pharmacokinetic Parameters (e.g., bioavailability)

No studies were identified that provide predicted pharmacokinetic parameters, such as oral bioavailability, for this compound.

Computational Assessment of Metabolic Stability and Pathways

There is no available data from computational models assessing the metabolic stability or predicting the metabolic pathways for this compound.

Predictive Toxicology Screening (e.g., mutagenicity, carcinogenicity) using Computational Models

A predictive toxicology screening of this compound for properties such as mutagenicity or carcinogenicity using computational models has not been reported in the literature.

Exploration of Novel Applications and Derivatization Beyond Traditional Medicinal Chemistry

Application as Fluorescent Probes and Imaging Agents in Biological Systems

The unique photophysical properties of the indolo[2,3-b]quinoxaline core have positioned it as a valuable fluorophore for biological applications. These compounds are being developed as sophisticated tools for imaging and sensing within complex biological environments.

Design of Indolo[2,3-b]quinoxaline-Based Fluorophores

The design of fluorophores based on the indolo[2,3-b]quinoxaline structure involves strategic chemical modifications to tune their optical properties. The core structure itself, formed by the condensation of aryl-1,2-diamines with indoline-2,3-diones (isatins), provides a rigid, planar, and conjugated system that is conducive to fluorescence. benthamscience.com The incorporation of various donor and acceptor groups onto this scaffold allows for the systematic modulation of absorption and emission wavelengths. researchgate.net

For instance, synthesizing derivatives with different peripheral amine donors leads to compounds that exhibit intramolecular charge transfer (ICT) transitions, with emission wavelengths spanning from 491 to 600 nm. researchgate.net One study developed a bifunctional derivative that not only inhibits the SHP1 enzyme but also provides a significant fluorescence response to the enzyme's activity, emitting a strong blue/green light in cancer cells. rsc.org Furthermore, certain derivatives have been specifically designed for bioimaging, demonstrating the ability to uniformly stain the entire cell body of a nematode and to target and illuminate distinct structures within MCF7 cancer cells with high contrast. nih.gov

Mechanisms of Fluorescence and Environmental Sensitivity

The fluorescence of indolo[2,3-b]quinoxaline derivatives is often governed by mechanisms such as intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and sensitivity to the local environment (solvatochromism).

Intramolecular Charge Transfer (ICT): Many indolo[2,3-b]quinoxaline dyes are designed with a donor-acceptor architecture. Upon photoexcitation, an electron is transferred from the electron-donating part of the molecule to the electron-accepting part, creating an ICT state that is responsible for fluorescence. researchgate.net The energy of this state, and thus the color of the emitted light, can be highly sensitive to the polarity of the surrounding solvent. researchgate.netresearchgate.net

Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) where their fluorescence is diminished in the solid state or in aggregates, some indolo[2,3-b]quinoxaline derivatives exhibit the opposite phenomenon, AIE. nih.gov This property is technologically important as it allows for strong fluorescence emission in the solid state and in biological aggregates, which is beneficial for imaging applications. nih.gov For example, AIE-active liquid crystal derivatives have been developed that show enhanced visualization of nematode bodies under aggregated conditions. nih.gov

Environmental Sensitivity: The fluorescence of these probes can be sensitive to the polarity of their environment. rsc.org One quinoxaline-based probe, for instance, showed full-color solvatochromic fluorescence, with a linear relationship between its peak emission and the normalized solvent polarity, allowing it to be used to estimate the polarity of protein binding sites. rsc.org

Utilization in Material Science and Organic Electronics

The indolo[2,3-b]quinoxaline scaffold's inherent electronic properties, including its high electron affinity and structural planarity, make it a compelling candidate for use in advanced materials and organic electronic devices. benthamscience.comcase.edu

Development as Organic Semiconductors

Quinoxaline-based molecules are recognized as promising n-type (electron-transporting) materials due to the electron-deficient nature of the pyrazine ring. beilstein-journals.orgahnu.edu.cn The indolo[2,3-b]quinoxaline framework combines the electron-transporting character of quinoxaline (B1680401) with the good energy transfer ability of indole (B1671886). kisti.re.kr

Electrochemical studies on (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives revealed low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels (from -3.65 to -3.98 eV), which are comparable to other known n-type materials. researchgate.net This characteristic facilitates efficient electron injection and transport, which is crucial for the performance of organic electronic devices. The ability to tune these properties by altering substituents on the molecular core allows for the rational design of organic semiconductors for specific applications like organic field-effect transistors (OFETs). benthamscience.combeilstein-journals.org

Role in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The versatility of the indolo[2,3-b]quinoxaline structure allows its derivatives to be used in various components of organic optoelectronic devices. benthamscience.com

OLEDs: In Organic Light-Emitting Diodes (OLEDs), these compounds can function as host materials or dopants in the light-emitting layer. kisti.re.kr They have also been investigated for use as electron-transporting layers and as deep-red emitters, highlighting their potential in creating efficient and color-specific displays. benthamscience.com

Organic Solar Cells (OSCs): Quinoxaline-based materials have been actively explored for organic solar cells. case.edu Their strong electron-accepting nature makes them suitable for use as non-fullerene acceptors. beilstein-journals.orgrsc.org For example, a series of small-molecule acceptors incorporating a pyrido[2,3-b]quinoxaline core was developed for high-performance OSCs. nih.gov Strategic modifications, such as chlorination, can optimize molecular packing and orbital overlap, leading to improved exciton dissociation and charge transport, thereby enhancing device efficiency. nih.gov

Application in Redox Flow Batteries (RFBs) as Anolyte Scaffolds

A particularly novel application for indolo[2,3-b]quinoxaline derivatives is in the field of grid-scale energy storage, specifically as anolyte materials in nonaqueous redox flow batteries (NARFBs). nih.govresearchgate.netosti.govnih.gov The design of these molecules for RFBs involves fusing a π-donor nitrogen atom to the quinoxaline scaffold, which expands the conjugated π-system. nih.govacs.org This expansion enhances charge delocalization in the charged state, leading to greater stability and a lower (more negative) reduction potential, which is desirable for a high-performance anolyte. nih.govacs.org

Researchers have synthesized and evaluated a series of derivatives, focusing on improving solubility and electrochemical stability. acs.org One derivative, a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, was identified as a top-performing anolyte. nih.govresearchgate.netnih.govacs.org This compound exhibited a low reduction potential, excellent stability over hundreds of cycles, and remarkably high solubility in the acetonitrile electrolyte. nih.govresearchgate.netnih.govacs.org When paired with a suitable catholyte (MEEPT), a prototype flow battery achieved a cell voltage of 2.3 V and demonstrated high capacity retention over extended cycling. nih.govacs.org

Table 1: Electrochemical Properties of an Indolo[2,3-b]quinoxaline-Based Anolyte for NARFBs

Property Value Reference
Compound 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline nih.govacs.org
Reduction Potential (E₁/₂) vs Fc/Fc⁺ -2.01 V nih.govresearchgate.netnih.govacs.org
Solubility in Acetonitrile >2.7 M nih.govresearchgate.netnih.govacs.org
H-Cell Cycling Stability (Capacity Retention) 99.86% over 202 cycles (49.5 h) researchgate.netnih.gov
Prototype Flow Battery Voltage (with MEEPT) 2.3 V nih.govacs.org

| Prototype Battery Capacity Retention | 95.8% over 120 cycles (75 h) | nih.govacs.org |

Table of Compounds

Compound Name
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT)
(indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone

Design as Multifunctional Chemosensors

The indolo[2,3-b]quinoxaline core, a key feature of this compound, possesses inherent fluorescence. This characteristic makes it an excellent platform for the development of chemosensors. rsc.org By strategically modifying the core structure, scientists can design molecules that exhibit changes in their optical properties, such as color or fluorescence intensity, upon binding to a specific analyte. This allows for the detection and quantification of various ions and molecules. benthamscience.comnih.gov

One notable advancement in this area is the creation of bifunctional molecules that combine therapeutic action with diagnostic imaging. rsc.org For example, a derivative of 6H-indolo-[2,3-b]-quinoxaline was engineered to act as a selective inhibitor of the SHP1 enzyme, a target in cancer therapy, while also providing a fluorescent signal. This dual-functionality allows for real-time imaging of the drug's interaction with its target within cells. rsc.org The compound was observed to emit a strong blue/green fluorescence in MDA-MB-231 breast cancer cells, demonstrating its utility as a tool to monitor biological processes. rsc.org

The design of these chemosensors often involves the introduction of specific binding sites for the target analyte. For instance, a quinoxaline-based sensor was developed for the colorimetric detection of iron (Fe³⁺) and the fluorescent detection of copper (Cu²⁺). nih.gov The interaction between the sensor molecule and the metal ions resulted in a distinct and measurable change in its absorption and emission spectra. nih.gov Such sensors have practical applications in environmental monitoring and medical diagnostics. nih.gov The this compound scaffold, with its potential for substitution at various positions, offers a versatile template for creating a new generation of such multifunctional chemosensors.

Indolo[2,3-b]quinoxaline DerivativeSensing FunctionalityTarget AnalyteDetection MethodKey Findings
Bifunctional SHP1 Inhibitor (Compound 5a)Enzyme inhibition and cellular imagingSHP1 EnzymeFluorescence SpectroscopySelectively inhibited the SHP1 enzyme and emitted a strong blue/green fluorescence in cancer cells, allowing for simultaneous therapy and imaging. rsc.org
2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ)Ion detectionFe³⁺ and Cu²⁺Colorimetry and Fluorescence SpectroscopyShowed a visible color change from colorless to yellow upon binding Fe³⁺ and a quenching of fluorescence in the presence of Cu²⁺. nih.gov

Development of Prodrugs and Bioconjugates for Targeted Delivery

To enhance the therapeutic efficacy and reduce the potential side effects of potent molecules like this compound, researchers are exploring prodrug and bioconjugate strategies. A prodrug is an inactive or less active form of a drug that is metabolized into its active form in the body. This approach can improve the drug's solubility, stability, and bioavailability.

Bioconjugation involves linking the drug molecule to another chemical moiety, such as a sugar, peptide, or antibody, to control its distribution in the body and target specific cells or tissues. This is particularly relevant in cancer therapy, where the goal is to deliver the cytotoxic agent directly to tumor cells while sparing healthy tissues.

One strategy involves the conjugation of indoloquinoxaline derivatives to molecules that are preferentially taken up by cancer cells. nih.gov For example, since many cancer cells exhibit increased glucose uptake, conjugating an anticancer drug to a glucose molecule can facilitate its entry into these cells via glucose transporters. nih.gov This approach has been explored with compounds structurally related to the indoloquinoxaline family. nih.gov

Another avenue of research is the synthesis of N-glycosides of 6H-indolo[2,3-b]quinoxalines. rsc.org The attachment of a sugar moiety can improve the aqueous solubility and pharmacokinetic profile of the parent compound. While the primary focus of one study was on the synthesis and cytotoxic activity of these glycosides, this derivatization represents a fundamental step towards creating more sophisticated, targeted drug delivery systems. rsc.org

The this compound molecule offers several sites for modification to create prodrugs or bioconjugates. The benzyl (B1604629) and methoxy (B1213986) groups, as well as other positions on the heterocyclic core, can be functionalized to attach targeting ligands or promoieties that are cleaved under specific physiological conditions, such as the low pH environment of tumors or in the presence of certain enzymes. The 6H-indolo[2,3-b]quinoxaline scaffold is considered a valuable template for the design and development of such novel therapeutic agents. nih.govresearchgate.net

Compound Class/StrategyTargeting ApproachRationalePotential Application
Drug-Sugar ConjugatesTargeting glucose transporters (GLUTs)Cancer cells often overexpress GLUTs, leading to enhanced uptake of glucose and glucose-conjugated molecules. nih.govTargeted cancer therapy. nih.gov
N-Glycosides of 6H-indolo[2,3-b]quinoxalinesImproved pharmacokineticsThe addition of a sugar moiety can increase water solubility and alter the drug's distribution in the body. rsc.orgEnhanced drug delivery and potentially targeted therapy.
Amide conjugates of hydroxycinnamic acidsCombination therapyCoupling with other biologically active molecules to create a single bifunctional agent. nih.govPancreatic cancer treatment. nih.gov

Conclusion and Future Directions in 6 Benzyl 9 Methoxy 6h Indolo 2,3 B Quinoxaline Research

Recapitulation of Major Research Achievements and Insights

Research into the indolo[2,3-b]quinoxaline scaffold has yielded significant advancements, primarily in medicinal chemistry and materials science. nih.gov

Pharmacological Activities: Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, antibacterial, and antipsychotic properties. nih.govjocpr.com The primary mechanism for many of these activities is believed to be DNA intercalation, where the planar structure of the molecule inserts between DNA base pairs, disrupting cellular processes. nih.govresearchgate.net

Anticancer Potential: A notable achievement is the identification of derivatives with potent cytotoxic activity against various cancer cell lines. evitachem.com Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit enzymes crucial for DNA replication, such as topoisomerase II. nih.govevitachem.com

Materials Science Applications: Beyond pharmacology, these compounds are valued in organic electronics. Their unique electronic and photophysical properties have led to their use in organic light-emitting diodes (OLEDs), organic transistors, and chemical sensors. benthamdirect.combenthamscience.comnih.gov Certain derivatives also exhibit aggregation-induced emission (AIE), a property valuable for bioimaging applications. nih.gov

Identification of Persistent Research Gaps and Unanswered Questions

Despite progress, significant gaps remain in the understanding of indolo[2,3-b]quinoxalines, which are directly relevant to the future study of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline.

In-depth Mechanism of Action: While DNA intercalation is a proposed mechanism, the full picture is likely more complex. nih.gov The exact molecular targets and the downstream signaling pathways affected by this specific compound are largely unknown.

Pharmacokinetics and Metabolism: There is a lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) profiles of most indolo[2,3-b]quinoxaline derivatives, including the subject compound. Understanding these properties is critical for any potential therapeutic development.

Selectivity and Off-Target Effects: A major challenge is to determine the selectivity of these compounds. Do they preferentially target cancer cells over healthy cells? What are the potential off-target effects that could lead to toxicity?

Strategic Considerations for Next-Generation Analog Design

Future research should focus on the rational design of new analogs based on the this compound structure to enhance desired properties and minimize undesirable ones.

StrategyRationalePotential Outcome
Modification of the Benzyl (B1604629) Group Altering substituents on the phenyl ring of the benzyl group can modulate lipophilicity, electronic properties, and steric interactions.Improved target binding affinity, enhanced cell permeability, and altered metabolic stability.
Variation of the Methoxy (B1213986) Group Replacing the methoxy group with other electron-donating or electron-withdrawing groups can fine-tune the electronic character of the quinoxaline (B1680401) ring.Modulation of DNA binding affinity and potential to alter the mechanism of action.
Introduction of Water-Solubilizing Moieties Adding polar functional groups at various positions on the scaffold.Improved aqueous solubility, which is often a challenge for planar aromatic compounds, leading to better suitability for biological testing.
Exploration of Different Substituents at Other Positions Systematically adding diverse chemical groups to other available positions on the indoloquinoxaline core.Comprehensive mapping of the structure-activity relationship to identify key positions for optimizing activity and selectivity.

Potential for Combination Therapies and Multitargeting Approaches

The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents.

Overcoming Drug Resistance: Some indolo[2,3-b]quinoxaline derivatives have shown activity in modulating multidrug resistance (MDR). nih.govresearchgate.net Investigating whether this compound can resensitize resistant cancer cells to other drugs is a promising avenue.

Multitargeting Ligands: A forward-thinking approach would be to design hybrid molecules that incorporate the indolo[2,3-b]quinoxaline scaffold with another pharmacophore. This could result in a single molecule capable of hitting multiple, complementary biological targets simultaneously, a strategy that can be more effective against complex diseases like cancer.

Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding

To move beyond the current understanding, the integration of advanced analytical technologies is essential.

Genomics and Transcriptomics: Techniques like RNA-seq can reveal how this compound alters gene expression in cells. This can help identify the specific cellular pathways that are most affected by the compound.

Proteomics: By analyzing the entire protein content of a cell (the proteome) after treatment, researchers can identify the specific proteins that bind to the compound. This can uncover novel molecular targets and provide a more detailed picture of its mechanism of action.

Metabolomics: Studying the metabolic profile of cells treated with the compound can shed light on how it affects cellular metabolism, which is often dysregulated in diseases like cancer.

Envisioning Novel Applications and Interdisciplinary Research Opportunities

The unique properties of the indolo[2,3-b]quinoxaline core suggest applications beyond traditional pharmacology. benthamdirect.com

Theranostics: Bifunctional derivatives could be developed that combine therapeutic activity with diagnostic capabilities. rsc.org For instance, a fluorescent analog of this compound could be used for bioimaging to visualize its uptake and distribution in cells and tissues, while simultaneously exerting a therapeutic effect. nih.govrsc.org

Materials Science: The N6-atom in the indolo[2,3-b]quinoxaline scaffold provides a point for further chemical modification, potentially leading to new materials for applications in electronics and energy storage, such as in nonaqueous redox flow batteries. nih.govacs.org

Neurodegenerative Diseases: Given that some derivatives have been explored for neurodegenerative diseases, investigating the potential of this compound in this area could open up new research avenues. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline?

The synthesis typically involves condensation of 1-benzyl-2,3-dihydroxyindole with ortho-phenylenediamine in refluxing ethanol under acidic conditions (e.g., glacial acetic acid). This method, adapted from Schunck’s and Marchlewski’s protocols, allows for the formation of the indoloquinoxaline core. Subsequent methoxy group introduction can be achieved via nucleophilic substitution or alkylation steps. Key intermediates are purified through recrystallization from ethanol or acetone .

Q. How can researchers confirm the structural integrity of synthesized 6-benzyl-9-methoxy derivatives?

Characterization relies on a combination of elemental analysis and spectral techniques:

  • 1H/13C NMR to verify substituent positions (e.g., benzyl and methoxy groups).
  • IR spectroscopy to identify functional groups (e.g., C-O stretching for methoxy).
  • Mass spectrometry for molecular ion confirmation.
    For example, ¹H-NMR peaks near δ 3.8–4.0 ppm typically indicate methoxy protons, while benzyl protons appear as a multiplet in aromatic regions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the indoloquinoxaline core?

Regioselective modifications require careful control of reaction conditions:

  • Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C–H functionalization at electron-rich positions.
  • Directed ortho-metalation using directing groups (e.g., amides) to target specific sites.
  • Intramolecular cyclization to stabilize intermediates and reduce side reactions. Recent studies highlight the efficacy of copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for appending triazole groups without disrupting the core structure .

Q. How can computational modeling enhance the design of 6-benzyl-9-methoxy derivatives for biological applications?

Density functional theory (DFT) and molecular docking studies predict binding affinities to biological targets (e.g., kinases or DNA topoisomerases). For example:

  • Docking simulations of triazole-modified derivatives reveal interactions with ATP-binding pockets in cancer-related proteins.
  • ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) optimizes pharmacokinetic properties. Experimental validation via in vitro cytotoxicity assays (e.g., MTT tests on cancer cell lines) is critical to confirm computational predictions .

Q. What methodologies resolve contradictions in reported biological activity data for indoloquinoxaline derivatives?

Discrepancies often arise from variations in assay conditions or compound purity. To mitigate:

  • Standardize protocols : Use identical cell lines (e.g., HeLa or MCF-7) and solvent controls (DMSO concentration ≤0.1%).
  • Validate purity : Ensure ≥95% purity via HPLC and corroborate with orthogonal techniques (e.g., melting point analysis).
  • Dose-response curves : Establish IC50 values across multiple replicates to assess reproducibility. Evidence from docking studies must align with experimental IC50 trends to confirm mechanism hypotheses .

Q. How can researchers optimize reaction yields for large-scale synthesis of 6-benzyl-9-methoxy derivatives?

Scale-up challenges include side reactions and purification inefficiencies. Strategies include:

  • Solvent optimization : Replace ethanol with acetonitrile to improve solubility and reduce reflux time.
  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps (e.g., nitro-to-amine reduction).
  • Flow chemistry : Continuous processing minimizes intermediate degradation. For example, a two-step pathway (condensation followed by alkylation) achieved 78% yield in a recent pilot study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.